![molecular formula C7H8N2O B070642 1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile CAS No. 177422-93-4](/img/structure/B70642.png)
1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various scientific research applications. Meldrum's acid is a white crystalline powder that is soluble in water, alcohols, and other organic solvents. It is widely used in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties.
Wirkmechanismus
1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid acts as a versatile nucleophile due to the presence of two carbonyl groups in its structure. It can react with various electrophiles, such as alkyl halides, to form carbon-carbon bonds. 1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid can also undergo various reactions, such as Michael addition, aldol condensation, and esterification.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. 1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid has several advantages for lab experiments. It is a stable compound that can be easily handled and stored. It is also readily available and relatively inexpensive. However, 1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid has limited solubility in some organic solvents, which can limit its use in certain reactions.
Zukünftige Richtungen
1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid has several potential future directions for scientific research. It can be used in the synthesis of new materials, such as polymers and nanoparticles. 1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid can also be used in the development of new drugs and therapeutic agents. Additionally, 1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid can be used in the development of new catalysts for various chemical reactions.
In conclusion, 1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid is a versatile organic compound that has been widely used in various scientific research applications. Its unique chemical properties make it a valuable building block in organic synthesis, and its potential biochemical and physiological effects make it a promising candidate for the development of new drugs and therapeutic agents. Further research on 1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid can lead to the development of new materials, catalysts, and drugs that can have a significant impact on various fields of science.
Synthesemethoden
1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid can be synthesized by the reaction of malonic acid with acetic anhydride and triethylamine. The reaction produces a cyclic intermediate, which is then hydrolyzed to yield 1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid. The synthesis of 1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid is a straightforward process and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid has been widely used in scientific research for various applications. It is commonly used as a building block in organic synthesis to synthesize various organic compounds. 1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile's acid has also been used as a catalyst in various chemical reactions to increase the reaction rate and yield. It has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
Eigenschaften
CAS-Nummer |
177422-93-4 |
---|---|
Produktname |
1-Methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile |
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
1-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C7H8N2O/c1-9-5-6(4-8)2-3-7(9)10/h5H,2-3H2,1H3 |
InChI-Schlüssel |
HQRGOVIKTBMVMG-UHFFFAOYSA-N |
SMILES |
CN1C=C(CCC1=O)C#N |
Kanonische SMILES |
CN1C=C(CCC1=O)C#N |
Synonyme |
3-Pyridinecarbonitrile,1,4,5,6-tetrahydro-1-methyl-6-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.